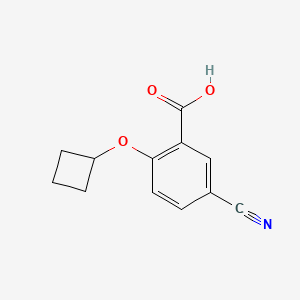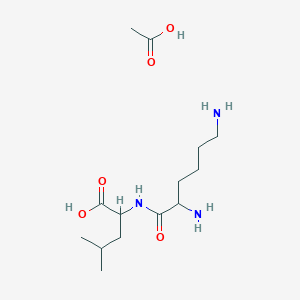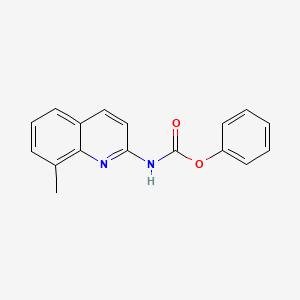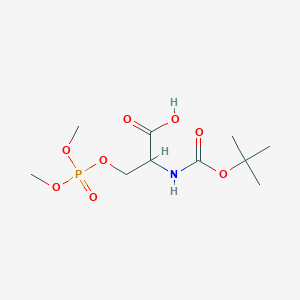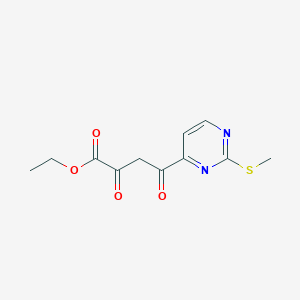
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
The synthesis of Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylsulfanylpyrimidine with ethyl acetoacetate under basic conditions, followed by cyclization and esterification reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate can be compared with other pyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as multi-targeted kinase inhibitors and apoptosis inducers.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity through selective inhibition of protein kinases.
Quinazoline derivatives: These compounds also exhibit anticancer properties by targeting specific signaling pathways involved in cell growth and differentiation.
Properties
Molecular Formula |
C11H12N2O4S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H12N2O4S/c1-3-17-10(16)9(15)6-8(14)7-4-5-12-11(13-7)18-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
LCSLSVKEAQWPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=NC(=NC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



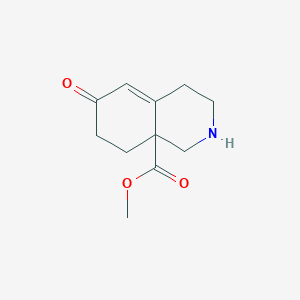


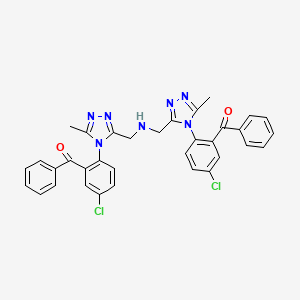
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
